3-bromo-N-(cyanomethyl)-2-methylbenzamide
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. This information gives an overview of the compound’s composition and structure.
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This often includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Biological and Pharmacological Activities
The pharmacological and biological activities of compounds structurally related to 3-bromo-N-(cyanomethyl)-2-methylbenzamide have been extensively studied. For example, compounds like 3-aminobenzamide, which shares a benzamide structure, have been researched for their biological activities. Taner et al. (2001) explored the use of 3-aminobenzamide, a poly(ADP-ribose) synthetase (PARS) inhibitor, in reducing bacterial translocation and intestinal injury in rats after endotoxin challenge, highlighting its potential therapeutic applications in managing gut barrier failure during endotoxemia (Taner et al., 2001).
Environmental and Toxicological Concerns
The environmental behavior and toxicological profiles of brominated compounds, which are structurally similar to 3-bromo-N-(cyanomethyl)-2-methylbenzamide, have been a subject of concern. Birnbaum, Staskal, and Diliberto (2003) reviewed the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), indicating that these brominated compounds have similar toxicity profiles to their chlorinated homologs. The study emphasizes the need for further research to assess the potential risk of these chemicals, considering the limited data on exposure and health effects (Birnbaum, Staskal, & Diliberto, 2003).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
3-bromo-N-(cyanomethyl)-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-8(3-2-4-9(7)11)10(14)13-6-5-12/h2-4H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJZSDVYOLRXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(cyanomethyl)-2-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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